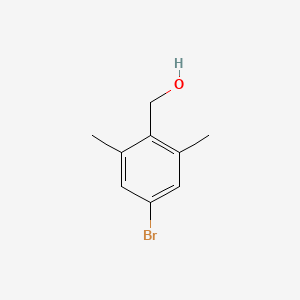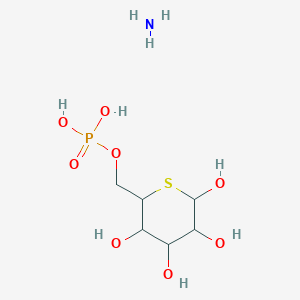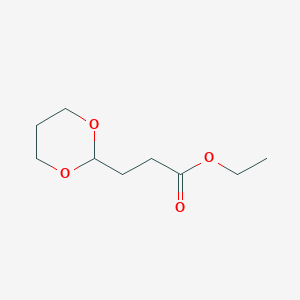
(4-溴-2,6-二甲基苯基)甲醇
描述
The compound “(4-Bromo-2,6-dimethylphenyl)methanol” is a brominated aromatic alcohol derivative, which is of interest in the field of organic chemistry due to its potential applications in polymer synthesis and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated phenolic compounds in various chemical reactions and polymerization processes.
Synthesis Analysis
The synthesis of related compounds, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), has been achieved through phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process involves the use of terminating comonomers like 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol to control the molecular weight of the resulting polymer . Another study describes the synthesis of PPO with well-defined molecular weight by using 4-bromo-2,6-dimethylphenol in the presence of chain initiators such as 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol . These studies highlight the importance of controlling the reaction conditions and the choice of comonomers or initiators in the synthesis of brominated phenolic polymers.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds is crucial in determining their reactivity and the properties of the polymers they form. The structure of PPO synthesized from 4-bromo-2,6-dimethylphenol has been analyzed using 1H-NMR spectroscopy, which helps in identifying structural units derived from side reactions . The molecular structure of related compounds, such as those obtained from the bromination of 2,4-dimethylphenol, has been studied, revealing complex reaction pathways and products . These findings underscore the complexity of electrophilic substitution reactions involving brominated phenols and the potential for rearrangement.
Chemical Reactions Analysis
The chemical reactivity of brominated phenolic compounds is influenced by the presence of the bromine atom, which can participate in various electrophilic substitution reactions. For instance, the bromination of 2,4-dimethylphenol leads to a range of products depending on the reaction conditions, demonstrating the versatility of brominated phenols in organic synthesis . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol also illustrates the potential for these compounds to undergo polymerization reactions, forming high molecular weight polymers with specific properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The presence of bromine and methyl groups on the phenolic ring can affect the solubility, reactivity, and thermal stability of the compound. For example, the polymerization of 4-bromo-2,6-dimethylphenol leads to PPO with varying molecular weights and yields, indicating that the reaction conditions can be tailored to achieve desired properties . The identification of structural units derived from side reactions in the synthesized PPO also provides insights into the potential impurities that can affect the physical properties of the polymer .
科学研究应用
聚合和共聚合
相转移催化聚合: (4-溴-2,6-二甲基苯基)甲醇在相转移催化聚合过程中被使用。该过程涉及在其他化合物如2,4,6-三叔丁基苯酚或4-溴-2,6-二-叔丁基苯酚存在下对(4-溴-2,6-二甲基苯基)甲醇进行聚合。这导致形成具有不同分子量的聚(2,6-二甲基-1,4-苯氧基)取决于使用的具体条件和化合物 (Wang & Percec, 1991)。
合成聚(2,6-二甲基-1,4-苯氧基): 另一项研究专注于通过自由基阳离子相转移催化聚合合成α,ω-双(2,6-二甲基苯酚)-聚(2,6-二甲基-1,4-苯氧基)。该研究还研究了共聚合实验以及所得聚合物的微观结构和功能,有助于理解聚合物化学 (Percec & Wang, 1990)。
催化和化学合成
2,6-二甲基苯酚的催化合成: 该化合物参与催化过程,特别是在从甲醇和环己醇经过氧化镁支撑的铬催化剂合成2,6-二甲基苯酚的过程中。这项研究突出了它在促进化学反应和产生所需产品的重要作用 (Wang, Tsai, & Cheng, 1995)。
乌尔曼偶联反应: (4-溴-2,6-二甲基苯基)甲醇在乌尔曼偶联反应中发挥作用,其衍生物被用作底物。这项研究提供了关于异质Pd纳米颗粒催化剂的反应性以及涉及此类反应的独特机理途径的见解 (Ohtaka et al., 2018)。
环境应用
- 空气中氯检测: 一项研究开发了一种新的固体吸附剂,用于个人监测暴露于氯气,使用2,6-二甲基苯酚和溴化钠。这种应用展示了(4-溴-2,6-二甲基苯基)甲醇在环境监测和安全方面的实用性 (Rando & Poovey, 1993)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQVYVOMFYNESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562939 | |
| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17100-59-3 | |
| Record name | 4-Bromo-2,6-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















